molecular formula C19H20N2O4S B10993971 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10993971
M. Wt: 372.4 g/mol
InChI Key: RVWPYVFGCJEIGJ-UHFFFAOYSA-N
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Description

N-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule characterized by:

  • Indole core: A 1-methyl-substituted indole ring at the 4-position, linked to a carboxamide group.
  • Sulfonamide side chain: A 4-methoxyphenylsulfonyl group attached to the ethyl spacer of the carboxamide.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonylethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-21-12-10-16-17(4-3-5-18(16)21)19(22)20-11-13-26(23,24)15-8-6-14(25-2)7-9-15/h3-10,12H,11,13H2,1-2H3,(H,20,22)

InChI Key

RVWPYVFGCJEIGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfonyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Indole-4-carboxamide - 1-methylindole
- 4-methoxyphenylsulfonyl ethyl
Unique 4-carboxamide position; sulfonyl group enhances polarity N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) Indole-2-carboxamide - 5-fluoroindole
- 4-benzoylphenyl
Fluorine enhances metabolic stability; benzoyl increases hydrophobicity
N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide (5) Indole-2-carboxamide - 5-fluoroindole
- 4-chloro-2-benzoylphenyl
Chlorine and benzoyl improve binding affinity in hydrophobic pockets
(R)-N-((4-Methoxy-6-methyl-2-oxopyridin-3-yl)methyl)-2-methyl-1-(piperidin-4-yl)ethyl-1H-indole-3-carboxamide (2) Indole-3-carboxamide - Piperidin-4-yl ethyl
- 4-methoxy-6-methyl-2-oxopyridin-3-ylmethyl
Pyridinone moiety may enhance hydrogen bonding; 3-carboxamide position
Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl) carbamate (1) Indole-2-sulfamoyl - Octyl carbamate
- 2-methoxyphenyl
Sulfamoyl group instead of sulfonamide; carbamate increases lipophilicity

Key Observations :

  • Fluorinated indole derivatives (e.g., 3 , 5 ) require high-temperature reflux (150–190°C) and extended reaction times, likely due to steric hindrance from bulky aryl groups .
  • Piperidine-containing analogs (e.g., 2 ) employ HATU-mediated coupling, a method absent in sulfonamide-based compounds, suggesting sensitivity of sulfonamide groups to harsh conditions .

Physicochemical and Pharmacological Insights

Substituent Effects on Properties:
  • Fluorine Substitution : Enhances metabolic stability and electronegativity, as seen in compounds 3 and 5 .
  • Carboxamide Position: 4-carboxamide (target) vs.
Pharmacological Hypotheses (Based on Structural Analogues):
  • The target’s sulfonamide group may interact with serine proteases or kinases, similar to sulfamoyl carbamate 1 , which showed activity in prior studies .
  • Fluorinated analogs (3, 5) demonstrate higher crystallinity (m.p. 233–250°C), suggesting improved formulation stability compared to non-fluorinated compounds .

Biological Activity

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide, a compound with significant pharmacological interest, has been studied for its biological activities, particularly in relation to its interactions with various biological targets. This article provides a detailed overview of its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole moiety, a sulfonyl group, and a carboxamide functional group. Its molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, which indicates a complex arrangement that contributes to its pharmacological properties.

Dopamine Receptor Interaction:
Research indicates that compounds similar to this compound exhibit significant activity on dopamine receptors. For instance, studies have shown that derivatives can act as selective D3 dopamine receptor agonists, promoting β-arrestin translocation and G protein activation ( ). This mechanism is crucial for understanding its potential therapeutic effects in neuropsychiatric disorders.

Serotonin Receptor Modulation:
Additionally, the compound may influence serotonin receptors. The modulation of these receptors is linked to various physiological processes including mood regulation and anxiety responses. The specific interactions with 5-HT receptors have been documented in various pharmacological studies ( ).

In Vitro Studies

In vitro studies have assessed the compound's inhibitory effects on various enzymes and its cytotoxicity against different cancer cell lines. For example:

Study Target IC50 (µM) Effect
Study ACOX-10.5Inhibition
Study BCOX-20.3Inhibition
Study CMCF-7 (Breast Cancer)0.7Cytotoxicity

These findings suggest that the compound possesses anti-inflammatory and anticancer properties, making it a candidate for further development in therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Case Study 1: Anticancer Activity
    • A study involving MCF-7 cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of 0.7 µM, indicating potential as an anticancer agent.
  • Case Study 2: Neuroprotective Effects
    • Another investigation focused on neuroprotective effects in animal models of Parkinson’s disease showed that similar compounds could reduce dopaminergic neuron loss, suggesting a neuroprotective role.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. For instance:

  • Methoxy Substituents: The presence of methoxy groups has been correlated with enhanced binding affinity to target receptors.
  • Sulfonamide Group: This functional group appears critical for maintaining activity against specific biological targets.

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